Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci)
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Overview
Description
Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its unique structural features, which contribute to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This step produces 2-(acylethynyl)pyrroles. Subsequently, the addition of propargylamine to the acetylenes yields N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) leads to the formation of the desired pyrrolo[1,2-a]pyrazin-1(2H)-one derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole or pyrazine rings, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[1,2-a]pyrazin-1,4-dione derivatives, while reduction can produce various reduced forms of the original compound.
Scientific Research Applications
Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of tumor cells.
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) involves its interaction with specific molecular targets. For instance, as a BET bromodomain inhibitor, it binds to the acetyl-lysine recognition motifs on BET proteins, preventing their interaction with chromatin and thereby modulating gene expression . This inhibition can lead to the suppression of oncogenic pathways and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its potent BET bromodomain inhibitory activity.
Pyrrolo[1,2-a]pyrazin-1,4-dione: Exhibits antibiotic properties and is effective against multidrug-resistant bacteria.
Uniqueness
Pyrrolo[1,2-a]pyrazin-1(2H)-one,3,4-dihydro-2-(1-methylethyl)-(9ci) is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to selectively inhibit BET bromodomains with high potency makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-propan-2-yl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C10H14N2O/c1-8(2)12-7-6-11-5-3-4-9(11)10(12)13/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
TVEVYBCOSIWQES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN2C=CC=C2C1=O |
Origin of Product |
United States |
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